molecular formula C24H44O3 B12655235 Cyclohexyl 3-octyloxiran-2-octanoate CAS No. 35788-39-7

Cyclohexyl 3-octyloxiran-2-octanoate

Katalognummer: B12655235
CAS-Nummer: 35788-39-7
Molekulargewicht: 380.6 g/mol
InChI-Schlüssel: QSIGPWWSZONILI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclohexyl 3-octyloxiran-2-octanoate is an organic compound with the molecular formula C24H44O3. It is a cyclohexyl ester derivative of 3-octyloxiran-2-octanoic acid. This compound is known for its unique structure, which includes a cyclohexyl ring, an oxirane (epoxide) ring, and a long alkyl chain. It is used in various chemical and industrial applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl 3-octyloxiran-2-octanoate typically involves the esterification of 3-octyloxiran-2-octanoic acid with cyclohexanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further improve the quality and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclohexyl 3-octyloxiran-2-octanoate undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions to open the oxirane ring.

Major Products Formed

    Oxidation: Formation of diols or carboxylic acids.

    Reduction: Formation of cyclohexyl 3-octyloxiran-2-octanol.

    Substitution: Formation of various substituted cyclohexyl derivatives.

Wissenschaftliche Forschungsanwendungen

Cyclohexyl 3-octyloxiran-2-octanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and epoxidation reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, coatings, and polymers.

Wirkmechanismus

The mechanism of action of Cyclohexyl 3-octyloxiran-2-octanoate involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity can lead to the modification of biological macromolecules, affecting their function and activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Cyclohexyl 3-octyl-2-oxiraneoctanoate
  • Cyclohexyl 8-(3-octyl-2-oxiranyl)octanoate
  • Cyclohexyl 8-(3-octyloxiran-2-yl)octanoate

Uniqueness

Cyclohexyl 3-octyloxiran-2-octanoate is unique due to its specific combination of a cyclohexyl ring, an oxirane ring, and a long alkyl chain. This structure imparts distinct chemical properties, such as reactivity and stability, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

35788-39-7

Molekularformel

C24H44O3

Molekulargewicht

380.6 g/mol

IUPAC-Name

cyclohexyl 8-(3-octyloxiran-2-yl)octanoate

InChI

InChI=1S/C24H44O3/c1-2-3-4-5-7-13-18-22-23(27-22)19-14-8-6-9-15-20-24(25)26-21-16-11-10-12-17-21/h21-23H,2-20H2,1H3

InChI-Schlüssel

QSIGPWWSZONILI-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCC1C(O1)CCCCCCCC(=O)OC2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.